molecular formula C23H29N3O2 B1150227 M 25

M 25

Cat. No.: B1150227
M. Wt: 379.5 g/mol
InChI Key: WATNXVHKRRTUFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M 25 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The general synthetic route includes:

    Formation of the core structure: This involves the reaction of 2-methoxyphenylhydrazine with an appropriate aldehyde to form an indazole derivative.

    Functional group modifications: The indazole derivative is then subjected to alkylation and acylation reactions to introduce the necessary side chains.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:

    Batch processing: This method involves carrying out the reactions in large reactors, allowing for better control over reaction conditions.

    Continuous flow processing: This method is used to enhance efficiency and scalability, where reactants are continuously fed into the reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

M 25 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

M 25 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its role in inhibiting the Hedgehog signaling pathway, which is important in developmental biology.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

M 25 exerts its effects by binding to the Smoothened receptor, a key component of the Hedgehog signaling pathway. By inhibiting this receptor, this compound prevents the activation of downstream signaling molecules, thereby blocking the pathway. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

M 25 is unique due to its specific mechanism of action and high potency as a Smoothened receptor antagonist. Similar compounds include:

    Cyclopamine: Another Smoothened receptor antagonist but with a different chemical structure.

    Vismodegib: A clinically approved Smoothened receptor inhibitor used in the treatment of basal cell carcinoma.

Each of these compounds has its own unique properties and applications, but this compound stands out due to its high specificity and potency in inhibiting the Hedgehog signaling pathway.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[[1-(2-methoxyphenyl)indazol-5-yl]methyl]-2-propylpentanamide

InChI

InChI=1S/C23H29N3O2/c1-4-8-18(9-5-2)23(27)24-15-17-12-13-20-19(14-17)16-25-26(20)21-10-6-7-11-22(21)28-3/h6-7,10-14,16,18H,4-5,8-9,15H2,1-3H3,(H,24,27)

InChI Key

WATNXVHKRRTUFK-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NCC1=CC2=C(C=C1)N(N=C2)C3=CC=CC=C3OC

Canonical SMILES

CCCC(CCC)C(=O)NCC1=CC2=C(C=C1)N(N=C2)C3=CC=CC=C3OC

Synonyms

N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.